Sitagliptin Hydrochloride
Overview
Description
Sitagliptin Hydrochloride is an anti-diabetic medication used primarily to treat type 2 diabetes mellitus. It belongs to the class of dipeptidyl peptidase-4 (DPP-4) inhibitors, which work by increasing the production of insulin and decreasing the production of glucagon by the pancreas . This compound is known for its ability to improve glycemic control in adults with type 2 diabetes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Two effective processes have been developed for the preparation of Sitagliptin Hydrochloride. One approach involves chemical resolution, which obtains R-sitagliptin in five steps from commercially available starting materials using sodium borohydride to reduce the enamine and then using (−)-di-p-toluoyl-L-tartaric acid to resolve racemates . Another method involves asymmetric hydrogenation of β-ketomide routes .
Industrial Production Methods: The preparation of this compound monohydrate crystal form involves dissolving Sitagliptin, a hydrochloric acid/ester solvent, and water, followed by cooling, suction filtration, and drying . This method ensures high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: Sitagliptin Hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Common reagents used in these reactions include sodium borohydride for reduction and hydrochloric acid for crystallization .
Major Products: The major products formed from these reactions include this compound monohydrate and other crystalline forms .
Scientific Research Applications
Sitagliptin Hydrochloride has a wide range of scientific research applications:
Chemistry: It is used in the development of new synthetic routes and analytical methods.
Biology: It is studied for its effects on human dendritic cells and its potential immunomodulatory properties.
Medicine: It is primarily used to treat type 2 diabetes mellitus by improving glycemic control.
Industry: It is produced on a large scale for pharmaceutical use, with significant commercial value.
Mechanism of Action
Sitagliptin Hydrochloride works by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4), which breaks down incretins such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) . By inhibiting DPP-4, this compound increases the levels of active incretins, leading to increased insulin release and decreased glucagon levels in a glucose-dependent manner .
Comparison with Similar Compounds
Metformin Hydrochloride: Another anti-diabetic medication that improves how the body responds to insulin.
Vildagliptin: Another DPP-4 inhibitor used to treat type 2 diabetes.
Uniqueness: Sitagliptin Hydrochloride is unique in its specific inhibition of DPP-4, leading to a more targeted increase in insulin production and decrease in glucagon production compared to other anti-diabetic medications . It is also known for its good safety and tolerability profile .
Properties
IUPAC Name |
(3R)-3-amino-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F6N5O.ClH/c17-10-6-12(19)11(18)4-8(10)3-9(23)5-14(28)26-1-2-27-13(7-26)24-25-15(27)16(20,21)22;/h4,6,9H,1-3,5,7,23H2;1H/t9-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNXSHNOORJKXDW-SBSPUUFOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=CC(=C(C=C3F)F)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)C[C@@H](CC3=CC(=C(C=C3F)F)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClF6N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
486459-71-6 | |
Record name | Sitagliptin hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0486459716 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (R)-3-Amino-1-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-4-(2,4,5-trifluorophenyl)butane-1-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SITAGLIPTIN HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IEL0A0OS7E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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